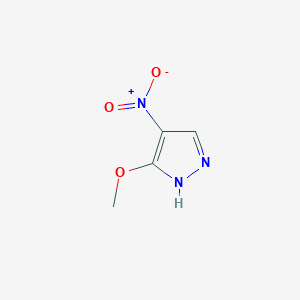

3-methoxy-4-nitro-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-10-4-3(7(8)9)2-5-6-4/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNYWXCDHONDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400152 | |

| Record name | 3-methoxy-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400755-41-1 | |

| Record name | 3-methoxy-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry

An In-depth Technical Guide to 3-methoxy-4-nitro-1H-pyrazole

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] First identified in nature in 1959, pyrazole derivatives have since become integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[2] Their prevalence in blockbuster drugs highlights their significance. Within this vast chemical family, this compound emerges as a particularly valuable building block. Its structure is strategically pre-functionalized with a methoxy group, a common modulator of electronic and steric properties, and a nitro group, a versatile synthetic handle that can be readily converted into other functional groups, most notably an amine. This guide offers a detailed examination of its properties, synthesis, applications, and handling for researchers engaged in drug discovery and synthetic chemistry.

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is cataloged under a unique CAS number, ensuring its precise identification across global databases and supplier catalogs.

| Property | Value | Source(s) |

| CAS Number | 400755-41-1 | [3][4][5][6][7] |

| Molecular Formula | C₄H₅N₃O₃ | [4][6][7] |

| Molecular Weight | 143.10 g/mol | [6] |

| IUPAC Name | This compound | [6][7] |

| InChI Key | GLNYWXCDHONDOZ-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | COC1=NNC=C1=O | [6] |

| Purity (Typical) | ≥95% (for research use) | [6] |

| Physical Form | Expected to be a crystalline solid, similar to analogs like 3-Methyl-4-nitro-1H-pyrazole which appears as white to pale cream crystals or powder.[8] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, often relying on the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[9] For this compound, a plausible and common synthetic approach involves the reaction of hydrazine with a functionalized three-carbon precursor already containing the required methoxy and nitro functionalities.

Illustrative Synthetic Protocol

While a specific peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a general, field-proven protocol for analogous 4-nitropyrazoles can be described. This process typically involves the cyclocondensation of a β-ketoester or similar precursor with hydrazine, followed by nitration, or the use of a pre-nitrated precursor.

Step 1: Precursor Assembly: A suitable three-carbon electrophile, such as a derivative of nitromalonaldehyde, is reacted with a methoxylating agent.

Step 2: Cyclocondensation (Knorr Pyrazole Synthesis Variant): The resulting intermediate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Step 3: Purification: The crude product is typically purified via recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography to yield the final product.

Step 4: Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, as detailed in the following section.

Caption: General workflow for the synthesis and validation of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of a synthesized molecule is a critical step. The following are the expected spectroscopic signatures for this compound based on its functional groups and general principles of spectroscopy.[10][11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

-

A singlet around 3.8-4.0 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

-

A singlet in the aromatic region (typically 7.5-8.5 ppm) for the single proton on the pyrazole ring (C5-H).

-

A broad singlet at a higher chemical shift (>10 ppm) for the N-H proton, which may exchange with deuterium if D₂O is added.[12]

-

-

¹³C NMR Spectroscopy: The carbon spectrum would provide evidence for all four carbon atoms in the molecule:

-

A signal for the methoxy carbon around 55-60 ppm.

-

Three distinct signals for the pyrazole ring carbons. The carbon atom attached to the nitro group (C4) would be significantly deshielded.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups:

-

Strong, characteristic absorption bands for the nitro (NO₂) group, typically appearing around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1350 cm⁻¹ (symmetric stretch).

-

A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretch.

-

C-H stretching bands just above 3000 cm⁻¹.

-

Absorptions related to the pyrazole ring's C=N and C=C bonds in the 1400-1600 cm⁻¹ region.[13]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 143.10.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

A Scaffold for Bioactive Molecules

The pyrazole core is a well-documented pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][14] This compound provides a ready-made scaffold that chemists can elaborate upon.

Synthetic Utility of the Nitro Group

The nitro group is the key to this molecule's versatility. It serves as a latent amino group.

-

Reduction to Amine: The nitro group can be cleanly and efficiently reduced to an amino group (NH₂) using standard reagents like SnCl₂, H₂/Pd-C, or sodium dithionite.

-

Further Derivatization: The resulting 4-amino-3-methoxy-1H-pyrazole is a powerful intermediate. The amine can be acylated to form amides, treated with sulfonyl chlorides to form sulfonamides, or used in coupling reactions to build larger, more complex structures. This synthetic pathway is crucial for exploring the structure-activity relationships (SAR) of new drug candidates.

For instance, a closely related analog, 3-methyl-4-nitropyrazole, is used in the synthesis of potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in research for treatments of Parkinson's disease.[8] This strongly suggests that this compound could be a valuable building block for developing novel kinase inhibitors or other targeted therapeutics.

Caption: Role of this compound as a building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related nitropyrazoles provide essential guidance.[15][16]

-

Hazards: Based on analogous compounds, it is considered hazardous. Potential hazards include causing skin and serious eye irritation, and it may cause respiratory irritation.[15][17] It may also be harmful if swallowed.[16]

-

Prevention and Handling:

-

Always work in a well-ventilated area or a chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[16]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands and any exposed skin thoroughly after handling.[15]

-

Do not eat, drink, or smoke in the laboratory.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

-

On Skin: Immediately wash off with plenty of soap and water. If irritation occurs, seek medical attention.[15]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than just another chemical compound; it is a strategic tool for chemical innovation. Its defined structure, identified by CAS number 400755-41-1, combined with the synthetic versatility afforded by its methoxy and nitro functional groups, makes it an exceptionally useful building block. For researchers and scientists in drug development, its potential as a scaffold for creating novel therapeutics, particularly in areas like kinase inhibition, is significant. Adherence to rigorous characterization and safety protocols will ensure its effective and safe use in advancing the frontiers of medicinal chemistry.

References

-

BLD Pharm. 400755-41-1|this compound.

-

Sigma-Aldrich. This compound | 400755-41-1.

-

Sigma-Aldrich. This compound | 400755-41-1.

-

Sun-shinechem. This compound | CAS 400755-41-1.

-

Merck. This compound - CAS 400755-41-1.

-

ECHEMI. Buy 3-methoxy-5-methyl-4-nitro-1H-pyrazole from JHECHEM CO LTD.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-4-nitro-1H-pyrazole.

-

Fisher Scientific. SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde.

-

Fisher Scientific. SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (2023).

-

ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.

-

Thermo Scientific Chemicals. 3-Methyl-4-nitro-1H-pyrazole, 97% 25 g.

-

ChemicalBook. 3-Nitro-1H-pyrazole - Safety Data Sheet.

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

-

Sigma-Aldrich. This compound | 400755-41-1 (Ambeed).

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

-

Organic Chemistry Portal. Pyrazole synthesis.

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

-

JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

-

Google Patents. US3294814A - 4-nitropyrazoles.

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 400755-41-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 400755-41-1 [sigmaaldrich.com]

- 5. This compound | 400755-41-1 [sigmaaldrich.com]

- 6. This compound | CAS 400755-41-1 | Sun-shinechem [sun-shinechem.com]

- 7. This compound | 400755-41-1 [sigmaaldrich.com]

- 8. H30860.14 [thermofisher.com]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. lehigh.edu [lehigh.edu]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-methoxy-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple data sheet to offer insights into the synthesis, characterization, and potential utility of this molecule, grounded in established chemical principles and available data.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in the development of therapeutic agents and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives are found in a wide array of marketed drugs, showcasing their versatility in targeting various biological pathways. The introduction of a methoxy and a nitro group to the pyrazole core, as in this compound, significantly modulates its electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a unique chemical environment that can be exploited for further functionalization.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while some of this data is available from commercial suppliers, detailed experimental validation in peer-reviewed literature is limited.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₃ | PubChem |

| Molecular Weight | 143.10 g/mol | PubChem |

| CAS Number | 400755-41-1 | Commercial Suppliers |

| Appearance | White to pale yellow solid | Commercial Suppliers |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in polar organic solvents | General chemical principles |

| pKa | Not experimentally determined | - |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

Experimental Protocol: Nitration of 3-methoxy-1H-pyrazole (Hypothetical)

Rationale: The nitration of pyrazoles is a common electrophilic substitution reaction. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and prevent over-nitration. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The methoxy group at the 3-position is an ortho-, para-director; however, in the pyrazole ring, the electronic effects and steric hindrance will influence the position of nitration. The 4-position is often susceptible to electrophilic attack in pyrazole systems.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (2 volumes). Maintain the temperature below 10 °C.

-

Dissolution of Starting Material: In a separate flask, dissolve 3-methoxy-1H-pyrazole (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-methoxy-1H-pyrazole, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product may precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed, experimentally verified spectra for this compound are not publicly available. However, based on the known spectra of related compounds and general principles of spectroscopy, the following characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple. The pyrazole ring has one proton at the 5-position. The methoxy group will appear as a singlet.

-

CH₃-O (s, 3H): Expected around δ 3.9-4.1 ppm.

-

H-5 (s, 1H): The proton on the pyrazole ring is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing effect of the adjacent nitro group, estimated around δ 8.0-8.5 ppm.

-

N-H (br s, 1H): A broad singlet for the N-H proton, which may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework.

-

CH₃-O: Expected around δ 55-60 ppm.

-

C-5: Expected around δ 125-135 ppm.

-

C-4: The carbon bearing the nitro group will be significantly deshielded, with an expected chemical shift in the range of δ 140-150 ppm.

-

C-3: The carbon attached to the methoxy group is also expected to be in the downfield region, likely around δ 150-160 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic peaks for the functional groups present.

-

N-H stretch: A broad absorption in the range of 3200-3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Around 2950-3100 cm⁻¹.

-

N-O stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C=N and C=C stretch (pyrazole ring): In the fingerprint region, around 1400-1600 cm⁻¹.

-

C-O stretch (methoxy group): Around 1050-1250 cm⁻¹.

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 143. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 97) and NO (m/z 113).

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

Logical Relationship of Functional Groups and Reactivity:

Caption: Key functional groups influencing the reactivity of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key intermediate, 3-methoxy-4-amino-1H-pyrazole. This transformation opens up a wide range of synthetic possibilities for introducing further diversity, such as amide bond formation or diazotization reactions.

-

N-Alkylation and N-Arylation: The acidic N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the N1 position. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a molecule. Recent patent literature has described the N-alkylation of this compound as a step in the synthesis of kinase inhibitors.[1]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, although this is less common than in six-membered aromatic systems.

The functional group handles on this compound make it a valuable precursor for the synthesis of libraries of compounds for drug discovery. The pyrazole core is a key component of many biologically active molecules, and the ability to easily modify the substituents at various positions is highly desirable for structure-activity relationship (SAR) studies.

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive, publicly available experimental data is currently limited, this guide provides a robust framework for understanding its physicochemical properties based on established chemical principles and data from related compounds. The synthetic accessibility and the presence of versatile functional groups suggest that this compound will continue to be a valuable tool for researchers in the development of novel molecules with diverse applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Neves, B. J. (2016). Reposicionamento de fármacos e planejamento de novos compostos ativos contra Schistosoma mansoni. Universidade Federal de Goiás.

- Pfizer Inc. (2016). PURINE DERVATIVES. U.S.

- Incyte Corporation. (2023). PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE.

- Incyte Holdings Corporation. (2024). Cyclin-dependent kinase (cdk2) inhibitors.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-methoxy-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-methoxy-4-nitro-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly nitropyrazole derivatives, and established scientific principles. It offers predictive insights into its physicochemical properties and provides detailed, field-proven methodologies for the experimental determination of its solubility and stability profiles. This document is intended to serve as a foundational resource for researchers, enabling them to design robust experimental plans, anticipate challenges, and interpret data with a higher degree of confidence.

Introduction to this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The presence of a methoxy group and a nitro group on the pyrazole core significantly influences its electronic properties, and consequently, its solubility, stability, and potential biological interactions.

The nitro group is strongly electron-withdrawing, which can impact the pKa of the pyrazole ring nitrogens and influence its susceptibility to nucleophilic attack.[2] The methoxy group, being an electron-donating group, can modulate these electronic effects. Understanding the interplay of these functional groups is critical for predicting the molecule's behavior in various environments.

Physicochemical Properties (Predicted and Known)

| Property | Value/Prediction | Source |

| CAS Number | 400755-41-1 | |

| Molecular Formula | C4H5N3O3 | [3] |

| Molecular Weight | 143.1 g/mol | |

| Predicted XlogP | 0.3 | [3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Appearance | Likely a solid at room temperature | General knowledge of similar small molecules |

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is expected to be influenced by the polarity of the solvent, temperature, and the pH of aqueous solutions.

Predicted Solubility Behavior

Based on the structure, we can make the following predictions:

-

Polar Solvents: The presence of the nitro group and the pyrazole ring nitrogens suggests the potential for hydrogen bonding, which would favor solubility in polar protic solvents like water, ethanol, and methanol. However, the overall molecule has a degree of non-polar character. A study on 1-methyl-4-nitropyrazole showed that its solubility in water is limited but increases with temperature.[4] A similar trend is expected for this compound.

-

Aprotic Polar Solvents: Solvents like acetone, acetonitrile, and ethyl acetate are likely to be good solvents. For 1-methyl-4-nitropyrazole, acetone was found to be an excellent solvent, with solubility increasing significantly with temperature.[4]

-

Non-polar Solvents: Solubility in non-polar solvents such as toluene and hexanes is expected to be low.

-

pH-Dependent Solubility: The pyrazole ring has both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, giving it amphoteric properties.[1] Therefore, the solubility in aqueous solutions is expected to be pH-dependent. At low pH, the pyridine-like nitrogen can be protonated, forming a more soluble salt. At high pH, the pyrrole-like nitrogen can be deprotonated, also potentially increasing solubility.

Diagram: Factors Influencing the Solubility of this compound

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is adapted from established methods for determining the solubility of organic compounds.[4]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume or mass of each selected solvent to the vials.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the samples to equilibrate for at least 72 hours to ensure saturation is reached. Preliminary studies should be conducted to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Mass Determination: Accurately weigh the vial containing the dried solute. The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.

-

Calculation: Calculate the solubility in terms of mg/mL or molarity.

-

Repeat for Different Temperatures: Repeat the procedure for each desired temperature to determine the temperature-dependent solubility profile.

Data Presentation:

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| 37 | |||

| Ethanol | 25 | ||

| 37 | |||

| Acetone | 25 | ||

| 37 | |||

| ... (continue for all solvents) |

Stability Profile: Potential Degradation Pathways and Experimental Assessment

The stability of a drug candidate is a critical quality attribute that affects its safety, efficacy, and shelf-life. Potential degradation pathways for this compound include hydrolysis, photodegradation, and thermal degradation.

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability: The pyrazole ring is generally aromatic and relatively stable to hydrolysis. However, under harsh acidic or basic conditions, degradation may occur. The nitro group can activate the ring to nucleophilic attack. While specific data on the hydrolysis of nitropyrazoles is limited, the general mechanism of nitrile hydrolysis under acidic or basic conditions can provide some insights into potential ring-opening reactions, although nitriles are not present in this molecule.[5][6]

-

Photostability: Nitroaromatic compounds are often susceptible to photodegradation. Upon absorption of UV light, they can undergo various reactions, including reduction of the nitro group and ring cleavage.

-

Thermal Stability: Nitro-substituted pyrazoles are known to have varying thermal stabilities, often studied in the context of energetic materials.[7] Decomposition is often initiated by the cleavage of the C-NO2 or N-NO2 bond. The presence of the methoxy group may influence the decomposition mechanism.

Diagram: Potential Degradation Pathways for this compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocol for Stability Indicating HPLC Method Development and Forced Degradation Studies

This protocol is based on ICH guidelines for stability testing and established analytical methods for nitroaromatic compounds.[8][9]

Objective: To develop a stability-indicating HPLC method and to perform forced degradation studies to identify potential degradation products and pathways.

Part A: HPLC Method Development

-

Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Selection: A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection Wavelength: Determine the UV maximum absorbance of this compound. A PDA detector is advantageous as it can monitor a range of wavelengths and help in peak purity analysis.

-

Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks, with symmetrical peak shapes.

Part B: Forced Degradation Studies

Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Treat the solution with 0.1 N HCl.

-

Heat at 60-80 °C for a specified period (e.g., 2, 8, 24 hours).

-

Neutralize the solution before injection into the HPLC.

-

-

Base Hydrolysis:

-

Treat the solution with 0.1 N NaOH.

-

Keep at room temperature or heat gently for a specified period.

-

Neutralize the solution before injection.

-

-

Oxidative Degradation:

-

Treat the solution with 3% hydrogen peroxide.

-

Keep at room temperature for a specified period.

-

-

Thermal Degradation:

-

Expose a solid sample to dry heat (e.g., 80 °C) for a specified period.

-

Dissolve the sample in the mobile phase for analysis.

-

-

Photodegradation:

-

Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

-

Analyze the solution by HPLC.

-

Analysis:

-

Inject samples from each stress condition into the optimized HPLC system.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

A good stability-indicating method will show baseline separation of the parent peak from all degradation product peaks.

-

Use a PDA detector to check for peak purity of the parent peak in the stressed samples.

-

If significant degradation is observed, further characterization of the degradation products using LC-MS is recommended.

Data Presentation:

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration/Temperature | % Degradation | Number of Degradants | RRT of Major Degradants |

| 0.1 N HCl | 24 h / 80 °C | |||

| 0.1 N NaOH | 8 h / RT | |||

| 3% H2O2 | 24 h / RT | |||

| Thermal (Solid) | 48 h / 80 °C | |||

| Photolytic (UV) | 24 h |

*RRT = Relative Retention Time

Conclusion

References

-

Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. (2018). ResearchGate. [Link]

-

Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2007). United States Environmental Protection Agency. [Link]

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). National Institutes of Health. [Link]

-

Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry. [Link]

-

Solubility of 1H-pyrazole (C3H4N2). Solubility of Things. [Link]

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (2012). ResearchGate. [Link]

-

Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. (2012). Asian Journal of Research in Chemistry. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Institutes of Health. [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1970). ACS Publications. [Link]

-

Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). Defense Technical Information Center. [Link]

-

Analytical Techniques In Stability Testing. (2023). Separation Science. [Link]

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). National Institutes of Health. [Link]

-

Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. (2021). ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges. (2022). ECA Academy. [Link]

-

This compound (C4H5N3O3). PubChem. [Link]

-

Chemistry and thermal decomposition of trinitropyrazoles. (2010). ResearchGate. [Link]

-

Nitropyrazoles. (1997). ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). MDPI. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). MDPI. [Link]

-

Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2016). ResearchGate. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. [Link]

-

Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). PubMed. [Link]

-

Ch20.18 - Hydrolysis of Nitriles. (2022). YouTube. [Link]

-

Hydrolysis of Nitriles. (2021). YouTube. [Link]

-

Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. (1987). SciSpace. [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]

-

3-Nitropyrazole. PubChem. [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H5N3O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Spectroscopic Profile of 3-methoxy-4-nitro-1H-pyrazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-methoxy-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide integrates established spectroscopic principles with data from analogous structures to present a comprehensive and predictive analysis, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its diverse biological activities. The introduction of a methoxy group at the 3-position and a nitro group at the 4-position of the pyrazole ring creates a molecule with unique electronic and steric properties. Accurate and unambiguous structural confirmation through spectroscopic methods is paramount for any research and development involving this compound. This guide provides the foundational spectroscopic data and interpretation necessary for its confident identification and use in further applications.

The molecular structure of this compound is presented below. The presence of an N-H proton introduces the possibility of annular tautomerism, a phenomenon that can significantly influence its spectroscopic, particularly NMR, signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the rate of proton exchange of the N-H proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H, pyrazole C-H, and methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 13.0 - 14.0 | Broad Singlet | 1H |

| C5-H | 8.0 - 8.5 | Singlet | 1H |

| O-CH₃ | 3.9 - 4.2 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum

-

N-H Proton (δ 13.0 - 14.0): The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. This signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or other pyrazole molecules.[1] In protic solvents like D₂O or CD₃OD, this proton may exchange with deuterium, leading to its disappearance from the spectrum.[1]

-

C5-H Proton (δ 8.0 - 8.5): The single proton on the pyrazole ring is at the C5 position. Its chemical shift is influenced by the electron-withdrawing nitro group at the adjacent C4 position, causing it to appear at a relatively downfield region. For comparison, the C3 and C5 protons in 4-nitropyrazole appear at approximately 8.4 ppm.

-

O-CH₃ Protons (δ 3.9 - 4.2): The three protons of the methoxy group will appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals for the four carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 155 - 160 |

| C5 | 130 - 135 |

| C4 | 120 - 125 |

| O-CH₃ | 55 - 60 |

Interpretation of the ¹³C NMR Spectrum

-

C3 (δ 155 - 160): The carbon atom bearing the methoxy group is expected to be the most deshielded of the pyrazole ring carbons due to the direct attachment of the electronegative oxygen atom.

-

C5 (δ 130 - 135): The C5 carbon, bonded to a hydrogen, will be influenced by the adjacent nitrogen atom. In N-unsubstituted pyrazoles, rapid tautomerization can lead to broadening or averaging of the C3 and C5 signals.[2] However, the strong electronic effects of the substituents in this molecule may favor one tautomer, leading to sharper signals.

-

C4 (δ 120 - 125): The carbon atom attached to the nitro group will also be deshielded, though typically to a lesser extent than the oxygen-bearing carbon.

-

O-CH₃ (δ 55 - 60): The carbon of the methoxy group will appear in the typical region for such functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro group and the pyrazole ring.

Experimental Protocol: IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample spectrum.

-

Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, CH₃) | 2850 - 3000 | Medium |

| C=N Stretch (pyrazole ring) | 1600 - 1650 | Medium |

| Asymmetric NO₂ Stretch | 1530 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-O Stretch (methoxy) | 1200 - 1250 | Strong |

| C-N Stretch | 1100 - 1150 | Medium |

Interpretation of the IR Spectrum

-

N-H Stretch (3100 - 3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration, with the broadening resulting from hydrogen bonding.

-

C-H Stretches (3000 - 3100 cm⁻¹ and 2850 - 3000 cm⁻¹): The C-H stretching of the pyrazole ring will appear above 3000 cm⁻¹, while the methoxy C-H stretches will be just below 3000 cm⁻¹.

-

NO₂ Stretches (1530 - 1560 cm⁻¹ and 1340 - 1370 cm⁻¹): The most diagnostic peaks in the spectrum will be the two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.[3][4][5] For aromatic nitro compounds, these bands are typically very intense.[4][5]

-

C=N and C=C Stretches (1600 - 1650 cm⁻¹): These absorptions arise from the stretching vibrations within the pyrazole ring.

-

C-O Stretch (1200 - 1250 cm⁻¹): A strong band in this region is indicative of the C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

-

Ionization Technique:

-

Electron Ionization (EI): A hard ionization technique that typically leads to extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that usually results in a prominent protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻), with less fragmentation.

-

-

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-500).

-

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₄H₅N₃O₃) is 143.10 g/mol .

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 143 | Molecular Ion |

| [M-NO₂]⁺ | 97 | Loss of a nitro group |

| [M-OCH₃]⁺ | 112 | Loss of a methoxy radical |

| [M-H-NO₂]⁺ | 96 | Loss of H and a nitro group |

Interpretation of the Mass Spectrum

The fragmentation of nitropyrazoles in EI-MS is expected to proceed through several characteristic pathways:

-

Molecular Ion ([M]⁺˙ at m/z 143): The molecular ion peak should be observable, though its intensity may vary depending on the ionization energy.

-

Loss of NO₂ (m/z 97): A very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da). This would result in a significant peak at m/z 97.

-

Loss of OCH₃ (m/z 112): Cleavage of the methoxy group (31 Da) would lead to a fragment at m/z 112.

-

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of HCN from the pyrazole ring, leading to smaller fragment ions.

Caption: Predicted primary fragmentation pathways for this compound.

Conclusion

The spectroscopic data presented in this guide, derived from established principles and analysis of analogous compounds, provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data offer a detailed fingerprint of the molecule, enabling its unambiguous identification and quality assessment in research and development settings. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem Technical Support.

- BenchChem. (2025).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.

- Silva, A. M. S., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63.

- Santos, F. J. V., & Brocksom, T. J. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-methoxy-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-methoxy-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthesis route detailed involves a two-step process: the formation of the pyrazole core to yield 4-nitro-1H-pyrazol-3-ol, followed by a selective O-methylation. An alternative pathway via a Sandmeyer-type reaction is also discussed, offering a different strategic approach. This document furnishes detailed experimental protocols, explains the chemical principles underpinning the synthetic choices, and includes visual aids to elucidate the reaction mechanisms and workflows.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of specific substituents onto the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity. The title compound, this compound, incorporates a methoxy group and a nitro group, which are key functionalities for modulating lipophilicity, electronic character, and hydrogen bonding potential. The nitro group, in particular, can serve as a precursor for an amino group, opening avenues for further derivatization. This guide, intended for chemists in the pharmaceutical and agrochemical industries, details reliable synthetic routes to this valuable building block.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and logical synthesis of this compound proceeds through a two-step sequence involving the initial construction of a nitrated pyrazolone ring, followed by selective methylation of the hydroxyl group.

Step 1: Synthesis of 4-nitro-1H-pyrazol-3-ol

The initial and crucial step is the formation of the 4-nitro-1H-pyrazol-3-ol intermediate. A highly efficient method to achieve this is through the cyclocondensation of a pre-nitrated β-ketoester, ethyl 2-nitroacetoacetate, with hydrazine. This approach is advantageous as it circumvents the often harsh and potentially non-selective direct nitration of a pre-formed pyrazolone ring.

-

Causality Behind Experimental Choices:

-

Starting Material: Ethyl 2-nitroacetoacetate is selected as the starting material to ensure the nitro group is precisely positioned at the eventual 4-position of the pyrazole ring. The activated methylene group flanked by the ester and nitro groups is highly reactive towards nucleophilic attack by hydrazine.

-

Reagent: Hydrazine hydrate is a common and effective source of the N-N unit required for the pyrazole ring formation.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of reactants and the subsequent cyclization. The reaction generally proceeds at a moderate temperature to control the reaction rate and minimize side reactions.

-

Experimental Protocol: Synthesis of 4-nitro-1H-pyrazol-3-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-nitroacetoacetate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4-nitro-1H-pyrazol-3-ol.

Step 2: Selective O-Methylation of 4-nitro-1H-pyrazol-3-ol

The second step involves the methylation of the hydroxyl group at the 3-position. This step is challenging due to the presence of two nucleophilic ring nitrogen atoms, which can also undergo methylation. Selective O-methylation can be achieved by carefully choosing the methylating agent and reaction conditions. The electron-withdrawing nitro group at the 4-position increases the acidity of the 3-hydroxyl group, which can be exploited to favor O-methylation under specific basic conditions.

-

Causality Behind Experimental Choices:

-

Methylating Agent: Methyl iodide is a commonly used and effective methylating agent. The use of a less reactive methylating agent might not be sufficient to overcome the activation energy for the reaction.

-

Base and Solvent: The choice of base and solvent is critical for selectivity. A mild base such as potassium carbonate or cesium carbonate in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetone can deprotonate the more acidic hydroxyl group preferentially over the ring nitrogens. Silver oxide is another reagent known to promote O-alkylation of hydroxyl groups in the presence of alkyl halides.[1]

-

Temperature: The reaction is typically carried out at or slightly above room temperature to promote the reaction without leading to decomposition or undesired side reactions.

-

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-nitro-1H-pyrazol-3-ol (1 equivalent) and finely ground potassium carbonate (1.5 equivalents) in anhydrous DMF.

-

Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Table 1: Summary of the Primary Synthesis Pathway

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Ethyl 2-nitroacetoacetate | Hydrazine hydrate, Ethanol | 4-nitro-1H-pyrazol-3-ol | 70-85% |

| 2 | 4-nitro-1H-pyrazol-3-ol | Methyl iodide, K₂CO₃, DMF | This compound | 50-65% |

Diagram 1: Primary Synthesis Pathway

Sources

An In-depth Technical Guide to the Synthesis of 3-methoxy-4-nitro-1H-pyrazole: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-4-nitro-1H-pyrazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of the pyrazole core, the electron-donating methoxy group, and the electron-withdrawing nitro group, make it a valuable building block for the synthesis of a diverse array of pharmacologically active compounds. This guide provides a comprehensive overview of the strategic considerations and detailed methodologies for the synthesis of this important intermediate, with a focus on the selection of appropriate starting materials and the rationale behind the chosen synthetic routes.

Two primary synthetic strategies are presented herein, each with its own set of advantages and challenges. The first route proceeds through the formation and subsequent functionalization of a pyrazol-3-one intermediate. The second, alternative route, relies on the construction of a pre-functionalized pyrazole ring, followed by a nucleophilic substitution reaction.

Primary Synthetic Route (Route A): From 1H-Pyrazol-3-ol

This route is a versatile approach that builds the pyrazole core first, followed by sequential nitration and O-methylation.

Workflow for Primary Synthetic Route (Route A)

The Emerging Potential of 3-Methoxy-4-nitro-1H-pyrazole: A Technical Guide to its Synthesis, Biological Evaluation, and Therapeutic Promise

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle offers a pathway to modulate biological activity and unlock novel pharmacological profiles. This technical guide focuses on the untapped potential of a specific analogue, 3-methoxy-4-nitro-1H-pyrazole. We provide a comprehensive overview of a proposed synthetic route, delve into its putative biological activities based on extensive structure-activity relationship analysis of related compounds, and present detailed, field-proven protocols for its evaluation as a potential anticancer, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with significant therapeutic promise.

Introduction: The Pyrazole Scaffold and the Influence of Methoxy and Nitro Moieties

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds. Its aromatic nature, coupled with the ability to engage in various non-covalent interactions, makes it an ideal framework for the design of targeted therapeutics. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

The introduction of specific substituents onto the pyrazole core can dramatically influence its biological activity. The methoxy group (-OCH3), an electron-donating group, can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and oral bioavailability. Furthermore, it can participate in hydrogen bonding and other interactions with biological targets. Conversely, the nitro group (-NO2) is a strong electron-withdrawing group that is a key pharmacophore in many antimicrobial and anticancer agents.[1] The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, to produce cytotoxic reactive nitrogen species. This targeted activation makes nitroaromatic compounds particularly interesting for selective therapies.

The compound this compound combines these two influential functional groups on a proven heterocyclic scaffold. This unique combination suggests a high potential for multifaceted biological activity, warranting a thorough investigation into its therapeutic applications.

Proposed Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction: Dissolve 3-methoxy-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.

-

Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, this compound, should precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Potential Biological Activities and Therapeutic Targets

The unique chemical structure of this compound suggests several promising avenues for biological activity.

Anticancer Potential

Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms.[2][5] These include the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2] Furthermore, some pyrazole-containing compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6] The presence of the nitro group in this compound may also confer selective cytotoxicity towards hypoxic tumor cells.

Potential Molecular Targets for Anticancer Activity:

-

Protein Kinases: VEGFR-2, EGFR, CDKs

-

Tubulin

-

Hypoxia-inducible factors (HIFs)

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents. Nitroaromatic compounds often exert their effect by undergoing enzymatic reduction within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to cell death. This mechanism is particularly effective against anaerobic bacteria and certain fungi. Pyrazole derivatives themselves have also been reported to possess antibacterial and antifungal properties.[7][8]

Potential Microbial Targets:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

Anti-inflammatory and Enzyme Inhibitory Activity

Many pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Additionally, pyrazole-containing compounds have been shown to inhibit other enzymes, such as nitric oxide synthase (NOS), which is involved in inflammatory processes.

Potential Enzyme Targets:

-

Cyclooxygenase (COX-1 and COX-2)

-

Nitric Oxide Synthase (NOS)

-

Xanthine Oxidase

Experimental Workflows for Biological Evaluation

To systematically evaluate the biological potential of this compound, a tiered approach involving in silico, in vitro, and potentially in vivo studies is recommended.

In Silico Studies: Molecular Docking

Molecular docking can provide valuable insights into the potential binding modes and affinities of this compound to its putative protein targets.

Caption: Workflow for in silico molecular docking studies.

Step-by-Step Protocol for Molecular Docking:

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[9][10][11][12][13]

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable software package.

-

Docking Simulation: Perform molecular docking using software such as AutoDock. Define the binding site on the protein and run the docking algorithm to predict the binding pose and affinity of the ligand.[9][10][11][12][13]

-

Analysis: Analyze the docking results to identify the most favorable binding poses, calculate the binding energy, and visualize the interactions between the ligand and the protein's active site.[9][10][11][12][13]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14][15][16]

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[14][15][16]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[7][8][17][18][19]

Step-by-Step Protocol for Broth Microdilution MIC Assay:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][18][19]

In Vitro Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins.[5][20][21][22]

Step-by-Step Protocol for COX Inhibition Assay (ELISA-based):

-

Enzyme and Compound Incubation: In a reaction buffer, incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of this compound or a control inhibitor.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: Stop the reaction after a defined period.

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.[21][22]

-

IC50 Calculation: Determine the IC50 value for the inhibition of each COX isoform.

This assay measures the inhibition of NOS activity by quantifying the amount of nitric oxide (NO) produced.[23][24][25][26]

Step-by-Step Protocol for NOS Inhibition Assay (Griess Assay):

-

Enzyme and Compound Incubation: Incubate the NOS enzyme with L-arginine (the substrate), necessary cofactors, and different concentrations of this compound.

-

NO Production: Allow the enzymatic reaction to proceed for a specific time.

-

Nitrite Detection: The produced NO is converted to nitrite, which is then detected by adding Griess reagent. This results in a color change that can be measured spectrophotometrically.[25][26]

-

IC50 Calculation: Calculate the IC50 value for NOS inhibition.

Data Presentation

The results from the proposed in vitro assays can be effectively summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 (Breast) | |||

| A549 (Lung) | |||

| HCT116 (Colon) | |||

| Doxorubicin (Control) |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans | |

| Ciprofloxacin (Control) | |

| Fluconazole (Control) |

Table 3: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 (µM) |

| COX-1 | |

| COX-2 | |

| nNOS | |

| iNOS | |

| Celecoxib (Control) | |

| L-NAME (Control) |

Conclusion and Future Directions

The compound this compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. Its unique combination of a privileged pyrazole scaffold with electron-donating and electron-withdrawing functional groups suggests a high likelihood of potent anticancer, antimicrobial, and anti-inflammatory properties. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the proposed in vitro assays. Promising results from these studies would warrant further investigation into the compound's mechanism of action, as well as its efficacy and safety in preclinical in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could also be undertaken to optimize the potency and selectivity of this promising scaffold.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14).

- ab204698 – Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric) - Abcam. (2021, May 27).

- An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (n.d.).

- How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem. (n.d.).

- MTT assay protocol | Abcam. (n.d.).

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).

- An ELISA method to measure inhibition of the COX enzymes - Springer Nature Experiments. (n.d.).

- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (2014, July 22).

- MTT Cell Proliferation Assay - ATCC. (n.d.).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10).

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4).

- CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. (n.d.).

- Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents - Research Journal of Pharmacy and Technology. (n.d.).

- Minimum Inhibitory Concentration (MIC) - Emery Pharma. (n.d.).

- COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).